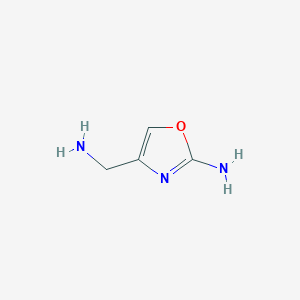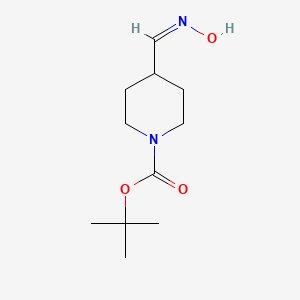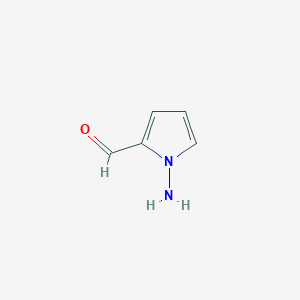
(R)-3-Aminooxetan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Aminooxetan-2-one hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its oxetane ring, which imparts unique chemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminooxetan-2-one hydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-3-Aminooxetan-2-one hydrochloride involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The use of catalysts and solvents that facilitate the cyclization and substitution reactions is also crucial.
Types of Reactions:
Oxidation: ®-3-Aminooxetan-2-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives:
Reduced Derivatives: These products result from the addition of hydrogen atoms.
Substituted Derivatives: These products are formed by replacing the amino group with other functional groups.
科学的研究の応用
®-3-Aminooxetan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-3-Aminooxetan-2-one hydrochloride involves its interaction with specific molecular targets. The oxetane ring and amino group play crucial roles in its binding to these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
- ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate
- SCH-23390 hydrochloride
Comparison:
- Structural Differences: ®-3-Aminooxetan-2-one hydrochloride has an oxetane ring, while the similar compounds have different ring structures.
- Chemical Properties: The presence of the oxetane ring imparts unique reactivity to ®-3-Aminooxetan-2-one hydrochloride.
- Biological Activity: The differences in structure lead to variations in biological activity and potential applications.
特性
分子式 |
C3H6ClNO2 |
|---|---|
分子量 |
123.54 g/mol |
IUPAC名 |
(3R)-3-aminooxetan-2-one;hydrochloride |
InChI |
InChI=1S/C3H5NO2.ClH/c4-2-1-6-3(2)5;/h2H,1,4H2;1H/t2-;/m1./s1 |
InChIキー |
OSFNAIQDSZTNPX-HSHFZTNMSA-N |
異性体SMILES |
C1[C@H](C(=O)O1)N.Cl |
正規SMILES |
C1C(C(=O)O1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)




![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)



